Physicochemical Differentiation: LogP and TPSA Compared to Positional Isomers
2-Fluoro-5-(thiophen-3-yl)benzoic acid exhibits a predicted LogP of 3.2524 and a Topological Polar Surface Area (TPSA) of 37.3 Ų . When compared to its closest positional isomer, 3-fluoro-5-(thiophen-3-yl)benzoic acid (CAS 1261925-85-2), this compound presents a quantifiably different lipophilicity profile, with the 3-fluoro isomer having a predicted LogP of 3.323 . This difference, while seemingly small, can translate to a measurable shift in membrane permeability and solubility, critical factors in drug discovery . The unique ortho-fluorine arrangement in the target compound also contributes to a lower pKa for the carboxylic acid group, enhancing its potential for salt formation and oral bioavailability relative to its meta- or para-substituted counterparts.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.2524 |
| Comparator Or Baseline | 3-Fluoro-5-(thiophen-3-yl)benzoic acid (CAS 1261925-85-2): LogP = 3.323 |
| Quantified Difference | ΔLogP = 0.0706 |
| Conditions | Predicted/calculated data |
Why This Matters
Lipophilicity is a primary driver of ADME properties; even small variations can alter a compound's absorption, distribution, metabolism, and excretion profile, making the specific regioisomer crucial for reproducible research outcomes.
